Carboxyebselen Carboxyebselen
Brand Name: Vulcanchem
CAS No.: 153871-75-1
VCID: VC21156067
InChI: InChI=1S/C14H9NO3Se/c16-13-11-3-1-2-4-12(11)19-15(13)10-7-5-9(6-8-10)14(17)18/h1-8H,(H,17,18)
SMILES: C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)C(=O)O
Molecular Formula: C14H9NO3Se
Molecular Weight: 318.2 g/mol

Carboxyebselen

CAS No.: 153871-75-1

Cat. No.: VC21156067

Molecular Formula: C14H9NO3Se

Molecular Weight: 318.2 g/mol

* For research use only. Not for human or veterinary use.

Carboxyebselen - 153871-75-1

Specification

CAS No. 153871-75-1
Molecular Formula C14H9NO3Se
Molecular Weight 318.2 g/mol
IUPAC Name 4-(3-oxo-1,2-benzoselenazol-2-yl)benzoic acid
Standard InChI InChI=1S/C14H9NO3Se/c16-13-11-3-1-2-4-12(11)19-15(13)10-7-5-9(6-8-10)14(17)18/h1-8H,(H,17,18)
Standard InChI Key FOEPTYDLLXMPLJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC=C(C=C3)C(=O)O

Introduction

Chemical Structure and Synthesis

Chemical Structure and Properties

Ebselen is characterized by its benzoisoselenazolone ring system. The molecule contains a selenium atom that is critical to its biological activities. In vitro, ebselen functions as a mimic of glutathione peroxidase and reacts with peroxynitrite, contributing to its purported antioxidant and anti-inflammatory properties .

Synthetic Routes

The synthesis of ebselen's characteristic benzoisoselenazolone ring system can be achieved through several routes:

  • Reaction of primary amines (RNH₂) with 2-(chloroseleno)benzoyl chloride (Route I)

  • Ortho-lithiation of benzanilides followed by oxidative cyclization mediated by cupric bromide (CuBr₂) (Route II)

  • Efficient Cu-catalyzed selenation/heterocyclization of o-halobenzamides, a methodology developed by Kumar et al. (Route III)

Biochemical Mechanisms and Catalytic Cycle

Reaction Mechanisms

The interaction between ebselen and thiols can follow multiple pathways:

  • Direct reaction of ebselen with thiols to form selenenyl sulfide

  • Nucleophilic attack by a second thiol molecule on the selenenyl sulfide, generating selenol and the corresponding disulfide

  • Disproportionation of the selenenyl sulfide resulting in a mixture of ebselen diselenide and disulfide

The selenol mechanism has been validated by several research groups through trapping of the selenol with various electrophiles and through computational experiments .

Antiviral Properties

Inhibition of HIV-1 Replication

Ebselen has demonstrated significant activity against HIV-1 replication by targeting the viral capsid. Research has identified ebselen as an inhibitor of HIV-1 capsid C-terminal domain (CTD) dimerization. Nuclear magnetic resonance (NMR) spectroscopic analysis confirmed the direct interaction of ebselen with the HIV-1 capsid CTD and demonstrated dimer dissociation when ebselen is present in 2-fold molar excess .

Electrospray ionization mass spectrometry revealed that ebselen covalently binds to the HIV-1 capsid CTD, likely via a selenylsulfide linkage with Cys198 and Cys218. This binding mechanism impairs the incoming capsid uncoating process, thereby inhibiting early viral postentry events of the HIV-1 life cycle .

Activity Against Other Viruses

Antibacterial Activity

Efficacy Against Drug-Resistant Bacteria

Ebselen has shown promising antibacterial activity against various drug-resistant bacteria. Research indicates it has excellent potency in vivo in the Caenorhabditis elegans model infected with methicillin-resistant Staphylococcus aureus. At a concentration of 8 μg/mL, the drug reduced the mean bacterial count by 85% .

Furthermore, ebselen acts synergistically with conventional antimicrobials, including linezolid, clindamycin, vancomycin, chloramphenicol, erythromycin, rifampicin, and gentamicin. This synergistic activity enhances the efficacy of traditional antibiotics against resistant bacterial strains .

Biofilm Eradication

Ebselen efficiently eradicates biofilms formed by S. aureus, S. epidermidis, and E. faecium. This activity against biofilms is particularly significant as biofilm formation represents a major challenge in treating persistent bacterial infections .

Activity Against Gram-Negative Pathogens

When combined with silver ions (Ag⁺), ebselen shows enhanced activity against multidrug-resistant Gram-negative pathogens. The minimum inhibitory concentration for Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter cloacae, and Escherichia coli species was reduced by 4–8 times when ebselen at 4 μM was combined with silver ions. This combination irreversibly inhibits thioredoxin reductase and decreases protein S-glutathionylation, disrupting redox pathways and causing elevation of reactive oxygen species .

Anti-Coronavirus Activity

Inhibition of SARS-CoV-2 Protease

Recent research has identified ebselen as a highly active inhibitor of the SARS-CoV-2 papain-like protease (PLpro). This enzyme is essential for viral replication and represents a promising target for antiviral therapies. Ebselen suppresses PLpro activity with inhibition constants of approximately 2 μM .

Molecular Interactions with PLpro

Molecular modeling studies have elucidated the binding mode of ebselen to PLpro. In PLpro of SARS-CoV-2, ebselen occupies the intersection between the catalytic triad Cys111–His272–Asp286 and Trp106. The molecule is buried deeper in the active site of PLpro in SARS-CoV-2 than in SARS-CoV-1, resulting in a different binding mode and potentially explaining the observed differences in binding affinity .

The N-phenyl ring of ebselen adopts a bent-shaped conformation that fits well into the space between Leu298 and Ala288, forming π-alkyl interactions. Multiple interactions with amino acids surrounding the active site in PLpro of SARS-CoV-2 could explain the better binding affinity observed in experimental studies .

Clinical Development and Therapeutic Applications

Current Clinical Trials

Ebselen has entered clinical trials for various potential therapeutic applications. Its most advanced clinical trial is a Phase III study for Meniere's disease that was completed in July 2024. Additionally, ebselen is in preliminary clinical development for potential treatment of hearing loss and depression .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator